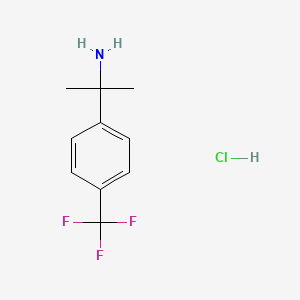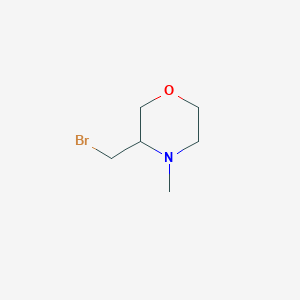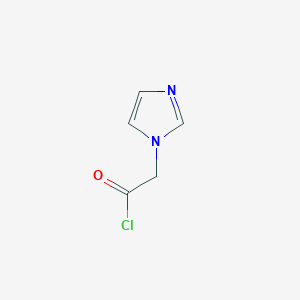
1,5,9-Trimethylcyclododecane
Vue d'ensemble
Description
1,5,9-Trimethylcyclododecane is a cyclic hydrocarbon with the molecular formula C15H30 It is a twelve-membered ring compound with three methyl groups attached at the 1st, 5th, and 9th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5,9-Trimethylcyclododecane can be synthesized through the trimerization of butadiene. This process involves the oligomerization of butadiene in the presence of a catalyst, typically a combination of titanium and aluminum compounds. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of high-pressure reactors and specialized catalysts to achieve high yields. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The final product is purified through distillation and other separation techniques to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,5,9-Trimethylcyclododecane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction typically produces alkanes.
Applications De Recherche Scientifique
1,5,9-Trimethylcyclododecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cyclic hydrocarbons and their reactions.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: There is interest in its potential use as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,5,9-trimethylcyclododecane involves its interaction with specific molecular targets. In chemical reactions, it acts as a substrate that undergoes transformation through the action of catalysts and reagents. The pathways involved in these reactions depend on the nature of the reaction and the conditions under which it is carried out .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclododecane: A twelve-membered ring hydrocarbon without methyl groups.
1,5,9-Trimethylcyclododecatriene: A similar compound with three double bonds in the ring structure.
Cyclododecatriene: A twelve-membered ring with three double bonds but no methyl groups.
Uniqueness
1,5,9-Trimethylcyclododecane is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other cyclic hydrocarbons and makes it a valuable compound for various applications .
Propriétés
IUPAC Name |
1,5,9-trimethylcyclododecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30/c1-13-7-4-9-14(2)11-6-12-15(3)10-5-8-13/h13-15H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQAYKXUIXYFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CCCC(CCC1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3040124.png)





